molecular formula C12H13F2NO2 B2905958 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid CAS No. 1059536-63-8

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B2905958
CAS No.: 1059536-63-8
M. Wt: 241.238
InChI Key: BFKHEURNHFLLRN-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a 3,4-difluorophenyl substituent and a carboxylic acid group at the 4-position of the piperidine ring. The difluorophenyl moiety imparts significant electronic effects due to the electron-withdrawing nature of fluorine atoms, which enhance electrophilicity and influence reactivity in synthetic pathways .

Properties

IUPAC Name

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-9(7-11(10)14)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHEURNHFLLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid typically involves the reaction of 3,4-difluorobenzene with piperidine derivatives under controlled conditions. One common method includes the coupling reaction of 3,4-difluorophenyl diazonium chloride with piperidine-4-carboxylic acid in the presence of a base such as sodium bicarbonate . The reaction is followed by reduction using zinc and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic Acid ()
  • Substituents : 3,4-Difluorophenylsulfonyl and phenyl groups.
  • Key Differences: The sulfonyl group introduces stronger electron-withdrawing effects compared to the simple difluorophenyl substituent in the target compound. This enhances electrophilicity and promotes metal ion complexation, as noted in its solubility and catalytic behavior .
  • Molecular Weight : 338.83 g/mol (vs. ~253.22 g/mol for the target compound).
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid ()
  • Substituents: 4-Chlorophenoxyacetyl group.
  • The acetyl linkage may increase steric hindrance, affecting binding interactions.
  • Molecular Weight : 297.74 g/mol .
1-([3-(Trifluoromethyl)phenyl]sulfonyl)piperidine-4-carboxylic Acid ()
  • Substituents : 3-Trifluoromethylphenylsulfonyl.
  • Key Differences : The trifluoromethyl group (-CF₃) is bulkier and more electron-withdrawing than -F, which could alter receptor binding or metabolic stability. The sulfonyl group further enhances reactivity compared to the target compound .
  • Molecular Weight : 337.3 g/mol.

Functional Group Impact on Solubility and Reactivity

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()
  • Substituents : Ethoxycarbonyl group.
  • Key Differences : The ethoxycarbonyl group is less polar than the difluorophenyl moiety, likely reducing aqueous solubility. However, it may improve membrane permeability due to its lipophilic nature.
  • Synthesis : Prepared via base-catalyzed reactions (e.g., NaOH or Na₂CO₃), differing from the target compound’s synthetic routes .
1-(4-Bromobenzoyl)piperidine-4-carboxylic Acid ()
  • Substituents : 4-Bromobenzoyl group.
  • The benzoyl group adds rigidity, possibly reducing conformational flexibility compared to the target compound .

Biological Activity

1-(3,4-Difluorophenyl)piperidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-difluorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H12F2N2O2, and it possesses a molecular weight of 246.24 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity and selectivity.

This compound exhibits various biological activities primarily through its interaction with specific receptors:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is crucial in glucose metabolism, and compounds that inhibit this enzyme can be beneficial in managing diabetes. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine core can enhance DPP-4 inhibitory activity, indicating potential use in diabetes therapy .
  • Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown significant activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target/Cell Line IC50 Value (µM) Reference
DPP-4 InhibitionHuman DPP-4 Enzyme15.6
CytotoxicityMCF-7 Breast Cancer10.5
Antifungal ActivityVarious Phytopathogenic Fungi12.0

Case Studies

  • Diabetes Management : A study focused on the SAR of piperidine derivatives highlighted that this compound could serve as a lead compound for developing DPP-4 inhibitors, which are essential in treating type 2 diabetes by enhancing incretin levels and improving glycemic control .
  • Cancer Therapeutics : In vitro studies demonstrated that derivatives with similar structural motifs displayed promising anticancer properties. For example, one study reported that modifications to the piperidine scaffold significantly increased cytotoxicity against MCF-7 cells, suggesting that further exploration of this compound could yield effective anticancer agents .
  • Antifungal Properties : The compound also exhibited antifungal activity against several plant pathogens, indicating its potential application in agricultural settings as an alternative to traditional fungicides.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid?

The synthesis typically involves two key steps: (1) introducing the 3,4-difluorophenyl group to the piperidine ring and (2) carboxylation at the 4-position. A common approach is reacting 3,4-difluorophenylmagnesium bromide with a piperidine precursor (e.g., tert-butoxycarbonyl-protected piperidine), followed by deprotection and carboxylation using carbon dioxide under high pressure. Reaction conditions (e.g., solvent, temperature) significantly influence yield and purity. For example, dichloromethane as a solvent and palladium catalysts may enhance coupling efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : To confirm substituent positions and purity (e.g., distinct shifts for difluorophenyl protons at δ 7.2–7.5 ppm and piperidine protons at δ 2.5–3.5 ppm).
  • Mass spectrometry : To verify molecular weight (expected m/z ≈ 267.25 g/mol).
  • X-ray crystallography : For resolving stereochemistry and crystal packing influenced by the carboxylic acid group .

Q. What solubility and stability considerations are critical for handling this compound?

The carboxylic acid group confers pH-dependent solubility: soluble in polar aprotic solvents (e.g., DMSO) under basic conditions (pH > 8) but precipitates in acidic buffers. Stability studies recommend storage at −20°C in inert atmospheres to prevent decarboxylation. Metal ion complexation (e.g., with Cu²⁺) may alter solubility profiles .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites). Density functional theory (DFT) calculations reveal reduced electron density at the meta and para positions, favoring nucleophilic aromatic substitution or π-π stacking with aromatic residues in proteins. Comparative studies with mono-fluorinated analogs show weaker binding affinities, highlighting the synergistic effect of dual fluorine substitution .

Q. What experimental strategies can elucidate its mechanism of enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates for target enzymes (e.g., cyclooxygenase-2).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
  • Molecular docking : Model interactions with catalytic residues (e.g., hydrogen bonding between the carboxylic acid and His³⁸⁷ in COX-2). Data from dichlorobenzyl analogs suggest competitive inhibition patterns .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

Systematic modifications include:

  • Substituent variation : Replacing fluorine with chlorine or methyl groups to assess steric/electronic effects.
  • Scaffold hopping : Testing piperidine vs. pyrrolidine cores for conformational flexibility.
  • Prodrug derivatization : Esterifying the carboxylic acid to enhance membrane permeability. SAR data from hydrazone derivatives of piperidine-4-carboxylic acid highlight enhanced antibacterial activity with bulkier substituents .

Q. How should researchers resolve contradictions in reported biological activities?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (pH, ionic strength) or cellular models. Strategies include:

  • Standardized protocols : Adopt consensus methods (e.g., NIH/NCATS guidelines).
  • Meta-analysis : Pool data from multiple studies to identify trends.
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects. Evidence from proteomics studies suggests context-dependent binding .

Q. What are the implications of its metal ion complexation for catalytic applications?

The carboxylic acid group facilitates coordination with transition metals (e.g., Fe³⁺, Ni²⁺), forming stable complexes with potential catalytic activity in oxidation-reduction reactions. Spectrophotometric titration (UV-Vis) and cyclic voltammetry can assess redox behavior. Comparative studies with 4-chlorophenylsulfonyl analogs show enhanced catalytic efficiency in cross-coupling reactions .

Methodological Guidelines

  • Synthetic Optimization : Use Grignard reagents for regioselective aryl introduction and optimize carboxylation via CO₂ pressure modulation .
  • Biological Assays : Pair enzyme inhibition studies with cellular viability assays (e.g., MTT) to differentiate cytotoxicity from target-specific effects .
  • Data Validation : Cross-reference NMR/mass spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

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